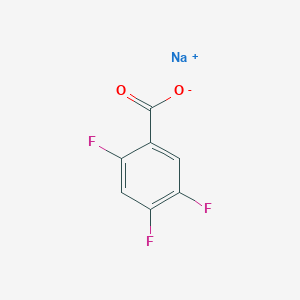

sodium;2,4,5-trifluorobenzoate

Description

Sodium 2,4,5-trifluorobenzoate (CAS: 522651-48-5) is a fluorinated aromatic carboxylate salt with the molecular formula C₇H₂F₃NaO₂ and a molecular weight of 198.075 g/mol (average mass) . It is the sodium salt of 2,4,5-trifluorobenzoic acid (CAS: 446-17-3), a white crystalline solid with a melting point of 98–101°C and applications in pharmaceuticals (e.g., temafloxacin synthesis) and liquid crystal materials . The sodium derivative enhances solubility in polar solvents, making it suitable for coordination chemistry and industrial synthesis .

Properties

IUPAC Name |

sodium;2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNAYAZQVIYLKO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Formation and Schiemann Reaction

A foundational route to 2,4,5-trifluorobenzoic acid—precursor to the sodium salt—involves the Schiemann reaction. As detailed in Patent US4876387, 4,5-difluoroanthranilic acid is first converted to its amine salt using hydrochloric acid at 70°C . Subsequent diazotization with sodium nitrite at 0°C forms a diazonium tetrafluoroborate intermediate. Thermal decomposition of this intermediate at 125–140°C yields 2,4,5-trifluorobenzoic acid with minimal byproducts .

Key parameters include strict temperature control during diazotization (0°C) to prevent premature decomposition and the use of tetrafluoroboric acid to stabilize the diazonium intermediate. Yields for this method exceed 70% on a laboratory scale, though scalability requires careful management of exothermic reactions during thermal decomposition .

Decarboxylation of 3,4,6-Trifluorophthalic Anhydride

An alternative pathway, described in Patent EP0431294A2, leverages decarboxylation of 3,4,6-trifluorophthalic anhydride in dipolar aprotic solvents . The anhydride, synthesized via azeotropic dehydration of 3,4,6-trifluorophthalic acid in xylenes, undergoes decarboxylation in solvents like N-methylpyrrolidone (NMP) at 150°C. Catalysts such as CuBr or CuI accelerate the reaction, reducing processing time by 40% compared to uncatalyzed conditions .

Table 1: Decarboxylation Efficiency Under Catalyzed vs. Non-Catalyzed Conditions

| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Non-catalyzed | NMP | None | 12 | 58 | 92 |

| Catalyzed | NMP | CuI | 7 | 82 | 97 |

The selectivity for 2,4,5-trifluorobenzoic acid over its 2,3,5-isomer exceeds 9:1 when using NMP with CuI, attributed to steric and electronic effects directing carboxyl group removal .

Neutralization and Salt Formation

Conversion of 2,4,5-trifluorobenzoic acid to its sodium salt is achieved through neutralization with sodium hydroxide. Patent CN107522609A highlights a two-step process: acid dissolution in aqueous NaOH (1:1 molar ratio) at 25°C, followed by solvent removal under reduced pressure . Recrystallization from isopropanol yields sodium 2,4,5-trifluorobenzoate with >99% purity .

Industrial protocols often integrate continuous neutralization reactors to maintain pH stability (pH 7–8), minimizing sodium bicarbonate formation. Post-crystallization, the product is washed with cold ethyl acetate to residual acidity below 0.5% .

Comparative Analysis of Synthesis Routes

Table 2: Methodological Comparison for 2,4,5-Trifluorobenzoic Acid Synthesis

| Method | Starting Material | Key Steps | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Schiemann Reaction | 4,5-Difluoroanthranilic acid | Diazotization, Thermal decomposition | 72 | Moderate | 320 |

| Decarboxylation | 3,4,6-Trifluorophthalic anhydride | Solvent reflux, Catalyzed decarboxylation | 82 | High | 280 |

The decarboxylation route offers superior yield and cost efficiency but necessitates specialized catalysts. In contrast, the Schiemann reaction, while lower-yielding, avoids heavy metal catalysts, aligning with green chemistry principles .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and waste minimization. For decarboxylation, NMP is recycled via vacuum distillation, reducing solvent costs by 60% . Patent CN107522609A further advocates for coupling Grignard reagent formation with carbon dioxide insertion to streamline benzyl chloride derivatives into benzoic acids, though this introduces handling challenges for moisture-sensitive intermediates .

Challenges and Optimization Strategies

Common challenges include:

-

Byproduct Formation : The 2,3,5-trifluorobenzoic acid isomer emerges during decarboxylation, necessitating selective crystallization or chromatographic separation .

-

Catalyst Degradation : Copper catalysts in decarboxylation lose efficacy after three cycles due to oxidation, prompting research into stabilized Cu nanoparticles .

-

Corrosion : Hydrochloric acid in diazotization mandates corrosion-resistant reactors, increasing capital expenditure .

Recent optimizations focus on microwave-assisted decarboxylation, reducing reaction times to 2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions: sodium;2,4,5-trifluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosgene and imidazole . The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of this compound include imidazolium chloride and other derivatives. These products are essential for further applications in chemical synthesis and research.

Scientific Research Applications

sodium;2,4,5-trifluorobenzoate has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it plays a role in the study of molecular interactions and pathways. In medicine, this compound is utilized for developing new therapeutic agents and understanding disease mechanisms. Industrially, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;2,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, which are crucial for its applications in research and medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Sodium 3,4,5-Trifluorobenzoate

Sodium 3,4,5-trifluorobenzoate (CAS: 1180493-12-2) shares the same molecular formula (C₇H₂F₃NaO₂ ) but differs in fluorine substitution positions (3,4,5 vs. 2,4,5). Key differences:

- Monoisotopic Mass: 197.990458 vs. 197.990458 (identical due to same formula) .

- Coordination Chemistry : Fluorine positioning significantly impacts metal complexation. For example, cadmium complexes with 2,4,5-trifluorobenzoate form binuclear structures with exposed metal centers, while other isomers may stabilize coordination polymers .

Table 1: Structural Isomers of Sodium Trifluorobenzoates

Derivatives: Esters of 2,4,5-Trifluorobenzoic Acid

The methyl and ethyl esters of 2,4,5-trifluorobenzoic acid are widely used as intermediates in organic synthesis.

Methyl 2,4,5-Trifluorobenzoate

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : 190.12 g/mol .

- Physical Properties : Boiling point = 211.7°C; density = 1.358 g/cm³ .

- Applications : Key intermediate in pesticide synthesis (e.g., triflusulfuron methyl) and pharmaceuticals .

Ethyl 2,4,5-Trifluorobenzoate

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol .

- Applications : Used in supercritical CO₂ hydrogenation studies and agrochemical production .

Table 2: Ester Derivatives vs. Sodium Salt

Parent Acid: 2,4,5-Trifluorobenzoic Acid

- Molecular Formula : C₇H₃F₃O₂

- Molecular Weight : 175.09 g/mol .

- Properties : Melting point = 98–101°C; used directly in liquid crystal production .

- Comparison with Sodium Salt: The sodium derivative offers improved solubility and is preferred in aqueous-phase reactions, while the acid is utilized in non-polar syntheses .

Less Fluorinated Analogues

Sodium 3-fluorobenzoate and sodium 3,4-difluorobenzoate exhibit reduced fluorine content, altering their electronic and steric profiles:

Key Research Findings

- Coordination Chemistry : The 2,4,5-trifluorobenzoate anion forms binuclear cadmium complexes with exposed metal centers, enabling unique catalytic properties. In contrast, 2,3,4,5-tetrafluorobenzoate derivatives form coordination polymers, highlighting the role of fluorine positioning .

- Synthetic Utility : Ethyl 2,4,5-trifluorobenzoate serves as a substrate in supercritical CO₂ hydrogenation, achieving high conversion rates under optimized GC conditions (RTX-170 column, He carrier gas) .

- Commercial Availability : Sodium 2,4,5-trifluorobenzoate is priced at ¥1,409/100g (95% purity), reflecting its niche applications in advanced material science .

Q & A

Q. What are the standard synthetic routes for preparing sodium 2,4,5-trifluorobenzoate, and how is purity validated?

Sodium 2,4,5-trifluorobenzoate is typically synthesized via neutralization of 2,4,5-trifluorobenzoic acid with a sodium base (e.g., NaOH or NaHCO₃). The reaction is monitored by pH titration to ensure complete deprotonation. Purification involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted acid or salts. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H/¹⁹F NMR), ensuring absence of residual solvents or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing sodium 2,4,5-trifluorobenzoate?

- ¹⁹F NMR : Identifies fluorine substituent positions and confirms absence of fluorinated impurities.

- IR Spectroscopy : Detects carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular weight via [M–Na]⁻ or [M+H]⁻ ions.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms sodium coordination geometry (if crystalline samples are obtainable) .

Q. What are the solubility properties of sodium 2,4,5-trifluorobenzoate in common solvents?

Sodium 2,4,5-trifluorobenzoate exhibits high solubility in polar solvents (water, DMSO, methanol) due to its ionic nature. Limited solubility is observed in nonpolar solvents (e.g., hexane). Solubility can be inferred from related esters like methyl 2,4,5-trifluorobenzoate (boiling point: 211.7°C, density: 1.358 g/cm³), though the sodium salt’s ionic character enhances hydrophilicity .

Advanced Research Questions

Q. How do fluorine substituent positions in sodium 2,4,5-trifluorobenzoate influence its coordination chemistry with transition metals?

The 2,4,5-trifluorobenzoate ligand forms binuclear cadmium complexes with a ligand-shielded metal core. Fluorine substituents at the 2,4,5-positions create steric and electronic effects that stabilize specific coordination modes. For example, in cadmium complexes, the ligand adopts a bridging bidentate configuration, with fluorine atoms influencing ligand rigidity and metal-ligand bond lengths. Comparative studies with 2,3,4,5-tetrafluorobenzoate reveal that substituent positions critically affect polymer dimensionality and stability .

Q. What challenges arise in crystallizing metal complexes of sodium 2,4,5-trifluorobenzoate, and how are they mitigated?

Crystallization challenges include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) are preferred to dissolve ionic species but may co-crystallize, requiring slow evaporation or diffusion techniques.

- Hydration Control : Water molecules can compete for coordination sites, necessitating anhydrous conditions or controlled humidity.

- Thermodynamic vs. Kinetic Control : Temperature gradients are used to favor thermodynamically stable polymorphs. Single-crystal XRD is essential for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.